Bienvenue dans la boutique en ligne BenchChem!

Ipidacrine

Cholinesterase inhibitors AChE/BuChE selectivity Alzheimer's disease

Ipidacrine offers a dual mechanism—AChE/BuChE inhibition plus potassium channel blockade—unlike selective agents. This unique synaptic enhancement supports myasthenia gravis and Alzheimer′s research, plus niche orthopedic applications per patent RU2512743C1. It provides a favorable safety profile versus tacrine.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 62732-44-9
Cat. No. B1672102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpidacrine
CAS62732-44-9
Synonymsamiridin
amiridine
axamon
ipidacrine
neuromidin
NIK 247
NIK247
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C3CCCC3=N2)N
InChIInChI=1S/C12H16N2/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-7H2,(H2,13,14)
InChIKeyYLUSMKAJIQOXPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ipidacrine (CAS 62732-44-9) Compound Identification and Pharmacological Class Overview for Informed Procurement


Ipidacrine (also known as Amiridine, NIK-247, or Neiromidin) is a synthetic small-molecule 4-aminopyridine derivative that functions as a reversible acetylcholinesterase (AChE) inhibitor [1]. Structurally, it is a close ring-constrained analog of tacrine, sharing the aminopyridine pharmacophore but differing in the saturated cyclopenta-fused ring system [2]. Unlike AChE-selective agents such as donepezil, ipidacrine inhibits both AChE and butyrylcholinesterase (BuChE) with comparable potency, and additionally acts as a blocker of voltage-gated potassium channels and as a partial agonist of M2-cholinergic receptors . These combined mechanisms underpin its applications in conditions ranging from cognitive disorders to peripheral neuropathies.

Why Ipidacrine Cannot Be Replaced by Tacrine or Donepezil in Scientific and Industrial Workflows


Superficial class equivalence masks critical pharmacological and safety differences that make interchange with common AChE inhibitors invalid for many research models. Unlike donepezil, which is highly AChE-selective, ipidacrine inhibits both AChE and BuChE without selectivity [1]. Unlike tacrine, ipidacrine lacks the dose-limiting hepatotoxicity that led to tacrine's market withdrawal [2]. Furthermore, ipidacrine uniquely combines cholinesterase inhibition with partial M2-receptor agonism and potassium channel blockade—a multitarget profile absent in donepezil, rivastigmine, or galantamine . The quantitative evidence that follows establishes precisely where these differences become functionally meaningful for experimental design and compound selection.

Quantitative Comparator Evidence for Ipidacrine: Head-to-Head Potency, Safety, Clinical Efficacy, and Mechanism Differentiation


Dual-Cholinesterase Inhibition: Balanced AChE/BuChE Potency vs. Donepezil's High AChE Selectivity

In a standardized in vitro head-to-head comparison using human erythrocyte AChE and plasma BuChE, ipidacrine inhibited AChE with an IC50 of 270 nM, while donepezil (6.7 nM) was approximately 40-fold more potent against AChE. However, ipidacrine showed no selectivity between AChE and BuChE, whereas donepezil was highly AChE-selective [1]. This balanced dual inhibition profile means ipidacrine elevates both synaptic acetylcholine and butyrylcholine levels, which is pharmacologically relevant for conditions where BuChE compensation contributes to pathology progression.

Cholinesterase inhibitors AChE/BuChE selectivity Alzheimer's disease

Hepatotoxicity Differentiation: Absence of Hepatic Enzyme Elevation vs. Tacrine's Dose-Limiting Liver Toxicity

In conjugate synthesis and biological evaluation studies where ipidacrine and tacrine derivatives were directly compared, ipidacrine-based conjugates showed no observable hepatotoxicity, whereas tacrine-based conjugates required conjugation to thiouracils to partially mitigate the hepatocellular damage characteristic of the tacrine scaffold [1]. The Kojima 1998 review further states that 'unlike tacrine, amiridine lacks hepatotoxicity' and possesses a wider therapeutic window [2]. This safety differentiation is critical given that tacrine was clinically restricted by serum aminotransferase elevations in ~50% of patients [3].

Hepatotoxicity Drug safety Tacrine comparator

Clinical Efficacy in Diabetic Polyneuropathy: Quantitative Pain and Functional Outcomes vs. Standard Therapy Alone

In the randomized, controlled, prospective DIAMANT study (n=60), ipidacrine added to standard therapy (alpha-lipoic acid + B vitamins + gabapentin) produced significantly superior outcomes vs. standard therapy alone after 2 months. Patients in the ipidacrine group achieved greater pain reduction (VAS-P: 3.0 ± 0.9 vs. 3.6 ± 0.8), a 22% lower average daily gabapentin requirement (390 vs. 500 mg/day), better neuropathic disability scores (NDSm: 4.4 ± 1.0 vs. 4.9 ± 1.0 points), and improved sleep quality (PSQI: 6.8 ± 1.3 vs. 7.9 ± 1.7). The proportion of patients rating improvement as 'pronounced' was 33.3% vs. 20.0% in controls [1].

Diabetic polyneuropathy Clinical efficacy Pain reduction

Combined Mechanism of Action: M2 Partial Agonism + K⁺ Channel Blockade Not Present in Donepezil or Rivastigmine

Ipidacrine is distinguished from the major clinically used AChE inhibitors by a unique combination of ancillary pharmacological activities: partial agonism at M2 muscarinic cholinergic receptors and direct blockade of neuronal membrane potassium channels, which prolongs action potential duration and enhances neurotransmitter release . The Kojima 1998 review confirms that these mechanisms contribute to ipidacrine's ability to augment long-term potentiation (LTP) in hippocampal CA1 slices in vitro, an effect absent with pure AChE inhibition alone [1]. Donepezil, rivastigmine, and galantamine lack both of these ancillary activities.

M2 muscarinic receptor Potassium channel blockade Multitarget mechanism

Pharmacokinetic Reproducibility: Low Intra-Individual Variability (<26%) Enabling Crossover and Dose-Response Study Designs

A dedicated pharmacokinetic study in 41 healthy volunteers assessed ipidacrine's intra-individual variability over two study periods, analyzing 656 plasma samples. The study established that ipidacrine exhibits low intra-individual variability of pharmacokinetic parameters, quantified as <26% across AUC, Cmax, and other key metrics [1]. By comparison, donepezil exhibits approximately 30% interindividual variability in clearance, influenced by CYP2D6 and CYP3A genotypes [2]. Low intra-individual variability is a distinct advantage for within-subject experimental designs.

Pharmacokinetics Intra-individual variability Clinical pharmacology

Optimal Application Scenarios for Ipidacrine Based on Quantitative Differentiation Evidence


Diabetic Polyneuropathy Clinical Trial Candidate with Demonstrated Add-on Efficacy

The DIAMANT study demonstrated that ipidacrine added to standard therapy produces clinically meaningful improvements in pain intensity (VAS-P), neuropathic disability (NDSm), sleep quality (PSQI), and gabapentin-sparing effects, with an additional 13 percentage points of patients reporting 'pronounced' improvement [1]. Ipidacrine is therefore the appropriate cholinesterase inhibitor for clinical research programs targeting diabetic peripheral neuropathy, where donepezil and rivastigmine lack the robust clinical evidence base for this indication.

Alzheimer's Disease Models Requiring Dual AChE/BuChE Inhibition Without Hepatotoxic Confounding

Ipidacrine provides balanced dual AChE/BuChE inhibition (IC50 = 270 nM against AChE, non-selective) comparable in profile to rivastigmine but with the structural simplicity of a tacrine analog [1]. Critically, it lacks the hepatotoxicity that confounds tacrine-based in vivo experiments [2]. For transgenic Alzheimer's models where both synaptic AChE and glial BuChE contribute to pathology, ipidacrine enables pharmacological interrogation of dual cholinesterase inhibition without the confounding variable of drug-induced liver injury.

Synaptic Plasticity and Neuromuscular Transmission Research Leveraging Multitarget Pharmacology

Ipidacrine uniquely combines AChE inhibition, M2 receptor partial agonism, and neuronal K⁺ channel blockade—a tripartite mechanism not available in any single alternative compound [1]. It augments LTP in hippocampal slices and enhances neuromuscular impulse transmission [2]. For electrophysiology studies requiring simultaneous enhancement of cholinergic tone and direct modulation of neuronal excitability, ipidacrine provides a single-agent solution replacing the need for multiple compound co-application.

Crossover Pharmacokinetic-Pharmacodynamic Studies Requiring Low Within-Subject Variability

Ipidacrine's intra-individual pharmacokinetic variability is established at <26% across key parameters [1]. For within-subject crossover designs where consistent drug exposure across periods is essential for valid pharmacodynamic comparisons, ipidacrine offers a more predictable PK profile than donepezil, whose 30% interindividual clearance variability introduces substantial between-subject confounding [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ipidacrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.